molecular formula C14H20ClNO2 B2893017 3-(Azepan-1-ylmethyl)benzoic acid hydrochloride CAS No. 2368870-42-0

3-(Azepan-1-ylmethyl)benzoic acid hydrochloride

Cat. No. B2893017
CAS RN: 2368870-42-0
M. Wt: 269.77
InChI Key: RLAPOCCXKANNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Azepan-1-ylmethyl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C14H20ClNO2 . It is used in various scientific research and has a molecular weight of 269.77 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19NO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10H,1-4,8-9,11H2,(H,16,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1. Protein Kinase Inhibition

3-(Azepan-1-ylmethyl)benzoic acid hydrochloride has been studied for its potential use in inhibiting protein kinases. Novel azepane derivatives, related to this compound, have shown activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), indicating their potential for therapeutic applications in diseases where these kinases play a crucial role (Breitenlechner et al., 2004).

2. Synthesis of Benzo[ b]azepin-3-ones

The compound is used in the synthesis of benzo[b]azepin-3-ones, which are valuable for the pharmaceutical industry. These structures have been synthesized using methodologies involving phosphine-catalyzed intermolecular cyclization, indicating the compound's utility in organic synthesis and drug development (Zhang et al., 2019).

3. Colon-Specific Drug Release Materials

Research has also explored the use of azepane-based polymers for colon-specific drug release. Such polymers have shown satisfactory degradation in the presence of azoreductase, suggesting their potential as materials for targeted drug delivery systems (Samyn et al., 1995).

4. Development of Fluorescence Probes

Compounds structurally related to this compound have been developed as fluorescence probes for detecting reactive oxygen species. This research indicates its potential utility in biological and chemical applications where monitoring of such species is crucial (Setsukinai et al., 2003).

5. Retinoid-Like Bioactivity

Benzoic acid derivatives, including compounds structurally similar to this compound, have shown retinoid-like bioactivity. These compounds inhibit adipose conversion and promote cell growth, suggesting their potential in medical applications related to retinoids (Sato et al., 1988).

Mechanism of Action

The mechanism of action of “3-(Azepan-1-ylmethyl)benzoic acid hydrochloride” is not specified in the available sources. The mechanism of action for a compound depends on its intended use, which is not provided in the available information .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-(azepan-1-ylmethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10H,1-4,8-9,11H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAPOCCXKANNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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